molecular formula C8H17NO B1194782 (-)-Hygroline

(-)-Hygroline

Cat. No. B1194782
M. Wt: 143.23 g/mol
InChI Key: CWMYODFAUAJKIV-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Hygroline is a N-alkylpyrrolidine.

Scientific Research Applications

Isolation and Biological Significance

(-)-Hygroline is a naturally isolated pyrrolidine alkaloid found in various forms. Its isolation, biological significance, and synthesis have been a focus of research, revealing its presence in different isomeric forms and its constitution as a 2-substituted pyrrolidine alkaloid with chiral centers (Bhat, Bhat, & Budanur, 2022).

Anti-Trypanosomatid and Anti-Plasmodial Activities

Research has shown that derivatives of (-)-Hygroline extracted from Schizanthus tricolor demonstrate significant anti-trypanosomatid and antiplasmodial activities. This suggests its potential application in the treatment of diseases caused by trypanosomatid parasites and Plasmodium species (Cretton et al., 2021).

Synthesis Methods

Synthetic methods for (-)-Hygroline have been extensively studied, including various racemic and chiral synthesis approaches. A concise two-step synthesis of diastereoisomeric hygrolines has been developed, demonstrating the compound's synthetic accessibility (Liniger, Estermann, & Altmann, 2013).

Role in Tropane Alkaloid Biosynthesis

Studies indicate that (-)-Hygroline is not an immediate precursor of the tropane moiety in Datura innoxia Mill., providing insights into the biosynthetic pathways of tropane alkaloids (Mcgaw & Woolley, 1983).

Asymmetric Syntheses

Asymmetric syntheses of (-)-Hygroline have been achieved through novel methods like 'N-methylative aziridine ring opening reactions'. This underscores the compound's significance in both biological and pharmaceutical research (Lee et al., 2015).

Isolation from Natural Sources

New hygroline and tropane alkaloids have been isolated from plants like Schizanthus hookeri and S. tricolor. These isolations contribute to the understanding of the natural occurrence and potential applications of these alkaloids (Cretton et al., 2017).

properties

Product Name

(-)-Hygroline

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2R)-1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol

InChI

InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

CWMYODFAUAJKIV-HTQZYQBOSA-N

Isomeric SMILES

C[C@H](C[C@H]1CCCN1C)O

Canonical SMILES

CC(CC1CCCN1C)O

synonyms

hygroline
pseudohygroline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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